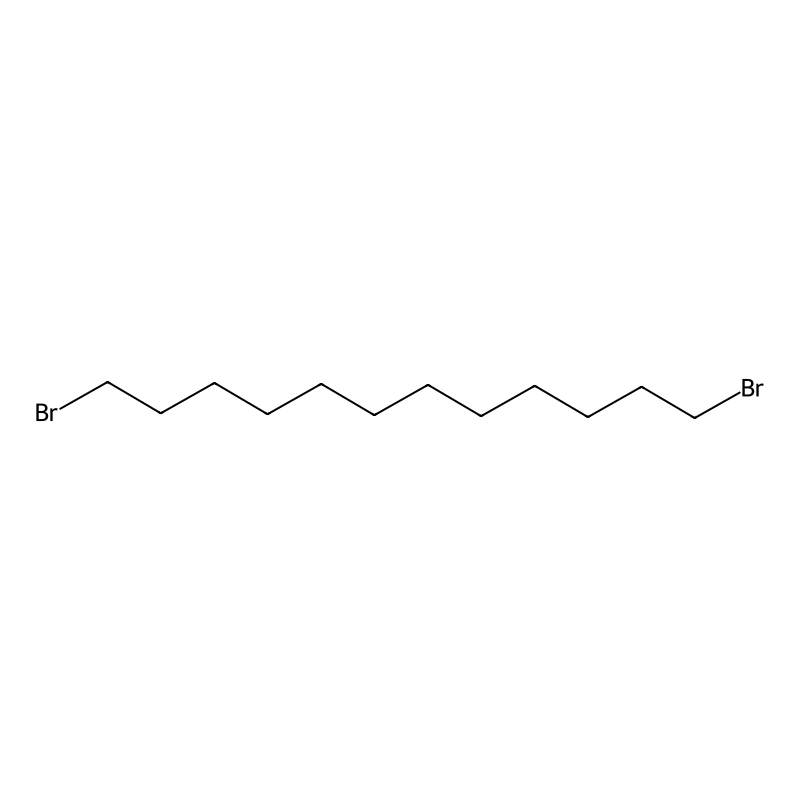1,12-Dibromododecane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,12-Dibromododecane is a chemical compound with the molecular formula and a molecular weight of approximately 328.127 g/mol. It is categorized as a dibromoalkane and consists of a dodecane backbone with two bromine atoms attached at the first and twelfth carbon positions. This compound typically appears as an off-white solid or a light yellow powder, with a melting point ranging from 38.0 to 42.0 °C .
The compound is known for its hydrophobic characteristics, which are common in long-chain hydrocarbons, and it exhibits moderate solubility in organic solvents. Its chemical structure contributes to its reactivity and potential applications in various fields, including organic synthesis and materials science.
There is no scientific research readily available on a specific mechanism of action for 1,12-Dibromododecane.
- Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of corresponding amines or ethers.
- Elimination Reactions: Under certain conditions, 1,12-dibromododecane can undergo elimination reactions to form alkenes through dehydrohalogenation.
- Reduction Reactions: The compound can be reduced to form dodecane using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst .
1,12-Dibromododecane can be synthesized through several methods:
- Bromination of Dodecane: The most straightforward method involves the bromination of dodecane using bromine in the presence of UV light or heat. This method selectively introduces bromine at the terminal positions of the dodecane chain.
- Alkylation Reactions: Another approach includes alkylation reactions where dodecanol is treated with phosphorus tribromide or thionyl bromide to yield 1,12-dibromododecane.
These synthesis methods allow for the production of high-purity 1,12-dibromododecane suitable for various applications .
Several compounds share structural similarities with 1,12-dibromododecane. Notable examples include:
- Dodecane (C12H26): A straight-chain alkane without halogen substitutions; it serves as a reference compound for hydrophobicity.
- 1-Bromododecane (C12H25Br): Contains a single bromine atom at the first carbon position; useful for comparing reactivity and properties influenced by halogenation.
- 1,10-Dibromodecane (C10H20Br2): Similar dibromoalkane but with bromines at different positions; provides insight into positional effects on reactivity.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dodecane | C12H26 | Non-halogenated alkane; baseline hydrophobicity |
| 1-Bromododecane | C12H25Br | Single bromine; simpler reactivity profile |
| 1,10-Dibromodecane | C10H20Br2 | Different positional isomer; comparative analysis |
The uniqueness of 1,12-dibromododecane lies in its specific placement of bromine atoms at both ends of the dodecane chain, which significantly influences its chemical properties and potential applications compared to similar compounds .
XLogP3
Melting Point
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 8 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 10 companies with hazard statement code(s):;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








